molecular formula C3H2F2 B13631754 1-Propyne, 3,3-difluoro- CAS No. 18371-25-0

1-Propyne, 3,3-difluoro-

Cat. No.: B13631754
CAS No.: 18371-25-0
M. Wt: 76.04 g/mol
InChI Key: ZCSBOJDDMSHDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propyne, 3,3-difluoro- is an organic compound with the molecular formula C₃H₂F₂. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its two fluorine atoms attached to the same carbon, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyne, 3,3-difluoro- can be synthesized through various methods. One common approach involves the reaction of 1,1,1-trifluoropropene with a strong base, such as potassium tert-butoxide, under anhydrous conditions. This reaction typically occurs at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of 1-Propyne, 3,3-difluoro- often involves the dehydrofluorination of 1,1,1,3,3-pentafluoropropane using a suitable catalyst. This process is carried out in a continuous flow reactor to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Propyne, 3,3-difluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Propyne, 3,3-difluoro- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Propyne, 3,3-difluoro- exerts its effects involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond and the electronegative fluorine atoms. These features make it a reactive intermediate in many organic transformations. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

  • 1-Propyne, 3,3,3-trifluoro-
  • 1-Propyne, 1,1-difluoro-
  • 1-Butyne, 3,3-difluoro-

Comparison: 1-Propyne, 3,3-difluoro- is unique due to the specific positioning of the fluorine atoms, which significantly influences its reactivity and the types of reactions it can undergo. Compared to 1-Propyne, 3,3,3-trifluoro-, it has fewer fluorine atoms, resulting in different chemical properties and reactivity patterns. Similarly, 1-Propyne, 1,1-difluoro- has fluorine atoms in different positions, leading to variations in its chemical behavior .

Properties

CAS No.

18371-25-0

Molecular Formula

C3H2F2

Molecular Weight

76.04 g/mol

IUPAC Name

3,3-difluoroprop-1-yne

InChI

InChI=1S/C3H2F2/c1-2-3(4)5/h1,3H

InChI Key

ZCSBOJDDMSHDGG-UHFFFAOYSA-N

Canonical SMILES

C#CC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.